5-benzyl-N-(3,4-dimethoxyphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
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Overview
Description
5-benzyl-N-(3,4-dimethoxyphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound belonging to the pyrazolo-pyridine class. This compound is notable for its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-N-(3,4-dimethoxyphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves a multi-step process. One common method starts with the synthesis of a monoketone curcumin analogue through a Claisen–Schmidt reaction. This intermediate is then subjected to intermolecular cyclization under reflux conditions to form the final compound . The reaction conditions often include the use of phenyl hydrazine and potassium hydroxide as reagents .
Industrial Production Methods
Techniques like recrystallization from hot methanol can be used to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions
5-benzyl-N-(3,4-dimethoxyphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-benzyl-N-(3,4-dimethoxyphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound has shown moderate antioxidant activity, making it a potential candidate for the development of new drugs aimed at combating oxidative stress-related diseases.
Materials Science: Its unique structure allows for the exploration of new materials with specific electronic or optical properties.
Biological Studies: The compound’s ability to interact with various biological molecules makes it useful in studying biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 5-benzyl-N-(3,4-dimethoxyphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with reactive oxygen species (ROS) and reactive nitrogen species (RNS). By scavenging these reactive species, the compound helps to prevent oxidative stress and cellular damage . The molecular targets and pathways involved include various antioxidant enzymes and signaling pathways that regulate oxidative stress .
Comparison with Similar Compounds
Similar Compounds
5-benzyl-3-(3,4-dimethoxyphenyl)-5H-pyrazolo[4,3-c]quinoline: This compound shares a similar pyrazolo-pyridine core but differs in its functional groups and overall structure.
N-substituted benzyl/phenyl derivatives: These compounds also exhibit antioxidant properties and are structurally related to the title compound.
Uniqueness
What sets 5-benzyl-N-(3,4-dimethoxyphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide apart is its specific combination of functional groups and aromatic rings, which confer unique chemical and biological properties.
Properties
IUPAC Name |
5-benzyl-N-(3,4-dimethoxyphenyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O4/c1-35-24-14-13-20(15-25(24)36-2)29-27(33)22-17-31(16-19-9-5-3-6-10-19)18-23-26(22)30-32(28(23)34)21-11-7-4-8-12-21/h3-15,17-18H,16H2,1-2H3,(H,29,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTBAGLCJHLDRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC5=CC=CC=C5)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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